Cas no 1261823-49-7 (2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl)

2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl
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- インチ: 1S/C13H6F5NO2/c14-10-6-12(19(20)21)11(15)5-9(10)7-2-1-3-8(4-7)13(16,17)18/h1-6H
- InChIKey: WHFRFCOEWQQTRH-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1C1C=CC=C(C(F)(F)F)C=1)F)[N+](=O)[O-]
計算された属性
- 精确分子量: 303.032
- 同位素质量: 303.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 384
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8
- XLogP3: 4.5
2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011011079-250mg |
2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl |
1261823-49-7 | 97% | 250mg |
499.20 USD | 2021-07-04 | |
Alichem | A011011079-500mg |
2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl |
1261823-49-7 | 97% | 500mg |
855.75 USD | 2021-07-04 | |
Alichem | A011011079-1g |
2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl |
1261823-49-7 | 97% | 1g |
1,490.00 USD | 2021-07-04 |
2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl 関連文献
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2. Back matter
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenylに関する追加情報
2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl: A Comprehensive Overview
The compound 2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl (CAS No. 1261823-49-7) is a highly specialized aromatic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a biphenyl system with fluorine and nitro substituents, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of biphenyl derivatives in the development of novel materials with enhanced electronic properties. The presence of fluorine atoms at the 2 and 5 positions of the biphenyl ring introduces electron-withdrawing effects, which significantly influence the compound's reactivity and stability. Additionally, the trifluoromethyl group at the 3' position further enhances the molecule's ability to participate in various chemical transformations, making it a versatile building block in organic chemistry.
The synthesis of 2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and nitration processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's reliability as an intermediate in large-scale production processes. The use of advanced catalytic systems has also been explored to improve reaction efficiency and reduce environmental impact.
In terms of applications, this compound has shown promise in the development of next-generation pesticides. Its ability to target specific enzymes involved in pest metabolism makes it a potential candidate for creating more effective and environmentally friendly agricultural solutions. Furthermore, ongoing research into its pharmacological properties suggests that it could play a role in drug discovery, particularly in the design of compounds with anti-inflammatory or anticancer activities.
The physical and chemical properties of CAS No. 1261823-49-7 have been extensively studied to better understand its behavior under various conditions. For instance, its melting point and solubility characteristics are critical factors in determining its suitability for different synthetic pathways. Recent advancements in computational chemistry have also enabled researchers to predict the compound's reactivity under diverse conditions, providing valuable insights for its practical applications.
Looking ahead, the demand for biphenyl derivatives like 2,5-Difluoro-4-nitro-3'-(trifluoromethyl)biphenyl is expected to grow as industries increasingly seek sustainable and efficient chemical solutions. Its unique combination of electronic properties and functional groups positions it as a key player in the development of advanced materials and therapeutic agents.
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